molecular formula C6H8ClF3N2O B6164999 3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride CAS No. 2098128-09-5

3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride

Cat. No. B6164999
CAS RN: 2098128-09-5
M. Wt: 216.6
InChI Key:
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Description

The compound “3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen). The molecule also contains a trifluoro group, which is a functional group consisting of three fluorine atoms attached to a single carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the trifluoro group. The electronegativity of the fluorine atoms in the trifluoro group could significantly influence the chemical behavior of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The oxazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The trifluoro group is quite electronegative and could make the molecule susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoro group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Drug Development

The trifluoromethyl group in this compound can significantly enhance the pharmacological properties of potential drugs. It has been shown to improve drug potency by facilitating key hydrogen bonding interactions with target proteins . This compound could serve as a building block in the design of new drugs, particularly those targeting enzymes like reverse transcriptase, which are crucial in the treatment of diseases like HIV.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. The trifluoro group is often used in pharmaceuticals to improve stability and enhance binding to target proteins .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Fluorinated compounds can sometimes pose environmental risks due to their persistence and potential for bioaccumulation .

Future Directions

Future research on this compound could involve exploring its potential applications, such as in pharmaceuticals or materials science. Studies could also investigate its environmental impact, given the presence of the trifluoro group .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride involves the reaction of 3,3,3-trifluoropropionaldehyde with 3-amino-1,2-oxazole in the presence of a reducing agent to form the intermediate 3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine. This intermediate is then reacted with hydrochloric acid to form the final product, 3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride.", "Starting Materials": [ "3,3,3-trifluoropropionaldehyde", "3-amino-1,2-oxazole", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 3,3,3-trifluoropropionaldehyde with 3-amino-1,2-oxazole in the presence of a reducing agent to form the intermediate 3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine.", "Step 2: React the intermediate with hydrochloric acid to form 3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride." ] }

CAS RN

2098128-09-5

Product Name

3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride

Molecular Formula

C6H8ClF3N2O

Molecular Weight

216.6

Purity

95

Origin of Product

United States

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